Isooctadecyl acrylate

Vue d'ensemble

Description

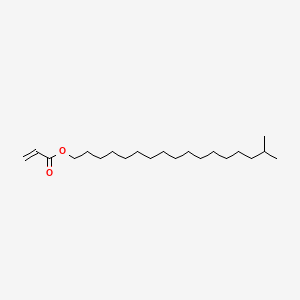

Isooctadecyl acrylate is an organic compound with the molecular formula C21H40O2 . It is an ester formed from acrylic acid and isooctadecyl alcohol. This compound is known for its hydrophobic properties and is widely used in the production of polymers and copolymers, particularly in the field of adhesives and coatings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isooctadecyl acrylate is typically synthesized through the esterification reaction between acrylic acid and isooctadecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be performed in a continuous flow process. This method involves the reaction of acrylic acid with isooctadecyl alcohol in the presence of a catalyst. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .

Analyse Des Réactions Chimiques

Polymerization Reactions

Isooctadecyl acrylate undergoes polymerization via multiple mechanisms, forming polymers with tailored properties. Key methods include:

Free Radical Polymerization

-

Mechanism : Initiated by thermal or photochemical decomposition of initiators (e.g., azobisisobutyronitrile, AIBN), forming poly(this compound) chains .

-

Conditions :

Parameter Value/Range Temperature 60–80°C Initiation Time 1–4 hours Solvent Toluene, ethyl acetate Molecular Weight (Mₙ) 5,000–50,000 g/mol -

Features :

Controlled Radical Polymerization (RAFT)

-

Mechanism : Reversible addition-fragmentation chain-transfer (RAFT) agents enable narrow polydispersity (Đ < 1.2) .

Anionic Polymerization

-

Mechanism : Initiated by organometallic reagents (e.g., butyllithium) in anhydrous conditions .

-

Challenges :

Hydrolysis and Acid/Base Reactions

This compound hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis

Basic Hydrolysis (Saponification)

Transesterification

This compound reacts with alcohols or other esters in the presence of catalysts:

Oxidation and Stability

Applications De Recherche Scientifique

Polymer Chemistry

IOA is primarily used as a monomer in the synthesis of polymers and copolymers. It undergoes free radical polymerization to form long-chain acrylic polymers that exhibit tailored properties depending on the polymerization conditions and the presence of comonomers. These polymers are utilized in various applications, including:

- Coatings: Providing water resistance and durability.

- Adhesives: Enhancing adhesion properties in pressure-sensitive adhesives (PSAs) used in tapes and labels .

Biological Applications

In biological contexts, IOA is utilized to develop hydrophobic coatings for biological assays, devices, and biosensors. Its hydrophobic nature allows it to repel biomolecules, making it suitable for applications in microfluidics and biocompatible materials research .

Drug Delivery Systems

Due to its biocompatibility and hydrophobic characteristics, IOA is investigated for use in drug delivery systems. It can be polymerized to form nanoparticles that encapsulate hydrophobic drugs or imaging agents, enabling targeted drug delivery and enhanced imaging contrast. This application is particularly relevant in cancer therapy where controlled release of drugs is crucial .

Case Study 1: Pressure-Sensitive Adhesives

Research has shown that incorporating IOA into PSAs can significantly enhance their performance characteristics. By adjusting the relative permittivity through the addition of IOA, manufacturers can improve the sensitivity and accuracy of touch screen panels (TSPs). The dielectric constant of the adhesive layer directly influences the performance of electronic devices .

Case Study 2: Surface Modification

IOA has been employed in surface modification techniques where it introduces specific functionalities to surfaces. For example, researchers have used IOA to create surfaces that can selectively adhere to certain cell types or repel others, which is vital for developing advanced biomedical devices.

While IOA exhibits beneficial properties for various applications, it is important to note potential environmental impacts. Studies indicate that some acrylates can be toxic to aquatic organisms at certain concentrations. Therefore, understanding the ecotoxicological profile of IOA is crucial for its safe application in consumer products .

Mécanisme D'action

The mechanism of action of isooctadecyl acrylate primarily involves its ability to undergo polymerization and form hydrophobic polymers. These polymers can interact with various substrates, providing water-resistant and adhesive properties. The molecular targets and pathways involved in its action are related to its chemical structure, which allows it to form strong hydrophobic interactions with other molecules .

Comparaison Avec Des Composés Similaires

2-Ethylhexyl acrylate: Used in similar applications but has different physical properties due to its shorter alkyl chain.

Butyl acrylate: Commonly used in adhesives and coatings but offers different mechanical properties.

Methyl acrylate: Used in the production of polymers with different flexibility and hardness

Uniqueness of Isooctadecyl Acrylate: this compound is unique due to its long alkyl chain, which imparts superior hydrophobic properties and makes it particularly suitable for applications requiring water resistance and strong adhesion .

Activité Biologique

Isooctadecyl acrylate (CAS Number: 93841-48-6) is a long-chain acrylate monomer primarily used in the synthesis of polymers, coatings, adhesives, and sealants. Its biological activity is of interest due to its potential interactions with biological systems and implications for safety and efficacy in various applications.

Chemical Structure

this compound is characterized by its long hydrophobic carbon chain, which influences its interaction with biological membranes. The compound’s structure allows it to undergo free radical polymerization, forming complex polymer networks that can affect cellular behavior.

Mode of Action

The primary mode of action involves the participation in polymerization reactions catalyzed by enzymes such as lipases. This compound can also interact with proteins that possess hydrophobic domains, integrating into lipid bilayers and potentially altering membrane properties.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Polymerization : It acts as a monomer, contributing to the formation of polymers that exhibit specific properties based on the polymerization conditions.

- Cell Signaling : The compound can influence cell signaling pathways by interacting with membrane-bound receptors, thereby altering their activity.

- Gene Expression : this compound may modulate transcription factors, impacting gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound affects various cellular processes:

- Cell Viability : Prolonged exposure can lead to changes in cell viability and proliferation rates. High concentrations have been associated with oxidative stress and inflammation in animal tissues.

- Metabolic Activity : The compound has been shown to affect the activity of enzymes involved in metabolic pathways, indicating a potential impact on overall cellular metabolism.

Toxicological Profile

This compound exhibits varying degrees of toxicity depending on concentration and exposure duration:

- Skin and Eye Irritation : Contact with the compound can cause irritation, similar to other acrylates.

- Animal Studies : In animal models, low doses may have minimal effects, while higher doses can lead to significant adverse effects, including oxidative stress. The threshold for toxicity needs careful evaluation to determine safe exposure levels.

Ecotoxicity

Ecotoxicity studies have evaluated the impact of this compound on aquatic organisms. For instance:

- Toxicity to Bacteria and Invertebrates : this compound has shown moderate toxicity towards bacteria (e.g., Escherichia coli) and higher toxicity towards multicellular organisms like Spirodela polyrhiza (EC50 approximately 9 mg/L) and Thamnocephalus platyurus (EC50 approximately 8.7 mg/L) .

- Environmental Implications : Given its potential toxicity, considerations for environmental safety are critical when using this compound in industrial applications.

Case Studies

Several studies have investigated the biological activity of this compound:

Propriétés

IUPAC Name |

16-methylheptadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFXXRRQKFUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917551 | |

| Record name | 16-Methylheptadecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-48-6 | |

| Record name | Isooctadecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylheptadecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions using various monomers to adjust the relative permittivity of acrylic PSAs. Why is adjusting relative permittivity important in applications like touch screen panels (TSPs)?

A1: Relative permittivity, also known as dielectric constant, influences a material's ability to store electrical energy. In touch screen panels (TSPs), the PSA acts as a dielectric layer. The performance of the TSP, specifically its sensitivity and accuracy, is directly related to the relative permittivity of this layer. Therefore, by adjusting the relative permittivity of the PSA through the addition of monomers like Isooctadecyl acrylate, researchers and manufacturers can fine-tune the performance characteristics of the TSP [].

A2: The study primarily focuses on comparing N-vinylcaprolactam (NVC) with other monomers. While the research mentions this compound (ISTA) as a monomer used to adjust relative permittivity, it doesn't provide a direct comparison of its effects on PSA properties with the other monomers. Further research would be needed to determine the specific influence of ISTA on adhesion, gel fraction, transmittance, and its optimal content within the acrylic PSA formulation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.